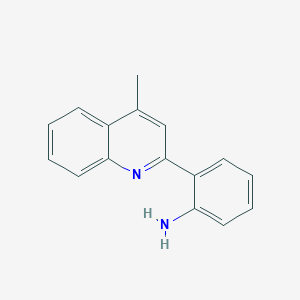

2-(4-Methylquinolin-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylquinolin-2-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-11-10-16(13-7-2-4-8-14(13)17)18-15-9-5-3-6-12(11)15/h2-10H,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLXQMXKVVPUMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287671 | |

| Record name | 2-(4-methylquinolin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-33-8 | |

| Record name | NSC403437 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methylquinolin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Computational Chemistry Investigations of 2 4 Methylquinolin 2 Yl Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density.

Table 1: Selected Optimized Geometrical Parameters of a Related Quinoline (B57606) Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-N (quinoline) | 1.397 |

| C-N (amine) | 1.400 |

| N-H | ~1.0 |

| C-C (aromatic) | ~1.40 |

| C-N-C angle | ~120° |

Note: Data is illustrative and based on typical values for similar structures calculated using DFT methods. materialsciencejournal.org Actual values for 2-(4-methylquinolin-2-yl)aniline would require specific calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. nih.gov These calculations help in the assignment of experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netnih.gov For this compound, characteristic vibrations would include N-H stretching of the amine group, C-H stretching of the aromatic rings and methyl group, and various C-C and C-N stretching and bending modes within the quinoline and aniline (B41778) ring systems. materialsciencejournal.orgresearchgate.net A comparison between the calculated and experimental spectra can confirm the optimized geometry and provide a detailed understanding of the molecule's vibrational dynamics. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Aniline) | ~3400-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Methyl) | ~2900-3000 |

| C=N Stretch (Quinoline) | ~1600-1650 |

| C=C Stretch (Aromatic) | ~1450-1600 |

Note: These are approximate frequency ranges. Precise values are obtained from DFT calculations, often scaled to better match experimental data. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). thaiscience.inforesearchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. thaiscience.infoscirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, while the LUMO may be distributed over the quinoline ring system. thaiscience.infoscirp.org

Table 3: Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.5 to -6.5 |

| E(LUMO) | -1.5 to -2.5 |

| Energy Gap (ΔE) | 3.0 to 5.0 |

Note: These values are typical for similar aromatic amines and quinolines and provide a general idea of the electronic structure. thaiscience.infoscirp.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. chemrxiv.org It helps to identify regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.netresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. thaiscience.infochemrxiv.org In this compound, the nitrogen atom of the amino group and the nitrogen in the quinoline ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. researchgate.netresearchgate.net The hydrogen atoms of the amino group and regions around the aromatic rings may exhibit positive potential, indicating sites for nucleophilic interaction. researchgate.net

Table 4: Illustrative NBO Analysis - Key Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(N) on Aniline | π*(C-C) in Quinoline | High |

| π(C-C) in Aniline | π*(C-C) in Quinoline | Moderate |

| π(C-C) in Quinoline | π*(C-C) in Aniline | Moderate |

Note: LP(N) refers to the lone pair on the nitrogen atom. Higher E(2) values indicate stronger electronic delocalization. materialsciencejournal.orgacadpubl.eu

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, theoretical NMR spectra can be generated. nih.govorganicchemistrydata.org These predicted spectra are then compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. researchgate.net For this compound, this method can help to unambiguously assign the signals of the various protons and carbons in the complex aromatic system. nih.govchemicalbook.com

Table 5: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative for a similar core structure)

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C4 (with CH₃) | ~145 | ~147 |

| C2 (linked to aniline) | ~158 | ~158 |

| Aniline C (ipso) | ~144 | ~144 |

| Aniline C (ortho) | ~115-120 | ~115-120 |

| Aniline C (meta) | ~129-131 | ~129-131 |

| Aniline C (para) | ~118-122 | ~118-122 |

Note: Values are based on typical shifts for substituted quinolines and anilines and serve as an example. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks. For quinoline derivatives, TD-DFT is instrumental in understanding their photophysical properties. nih.govjksus.org

Researchers employ TD-DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), to predict the ultraviolet-visible (UV-Vis) absorption spectra. nih.gov The analysis typically involves examining the primary electronic transitions contributing to the main absorption bands. These transitions are characterized by the promotion of an electron from an occupied molecular orbital to an unoccupied one, most commonly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jksus.org

For instance, in studies of similar quinoline-based systems, TD-DFT has been used to calculate the HOMO-LUMO energy gap, which is a critical parameter for assessing a molecule's electronic properties and reactivity. jksus.orgacs.org A smaller energy gap generally indicates that the molecule can be excited by lower-energy light, shifting its absorption to longer wavelengths. acs.org In a detailed study on a methyl-chromenoquinoline, TD-DFT calculations in a toluene (B28343) solvent model predicted a HOMO-LUMO energy gap of 3.49 eV, which closely matched experimental findings. jksus.org Such studies validate the accuracy of TD-DFT in predicting the optical properties of complex heterocyclic systems like this compound, making it an essential tool for designing molecules with specific light-absorbing characteristics. nih.govjksus.org

Computational Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and data storage. mdpi.com Organic molecules, particularly those with specific structural features, can exhibit strong NLO responses. A common design strategy for NLO chromophores involves creating a D-π-A system, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. rsc.org This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for NLO activity. mdpi.com

The compound this compound incorporates an electron-accepting quinoline moiety and an electron-donating aniline moiety, suggesting potential for NLO properties. Computational chemistry provides a direct means to assess these properties by calculating the molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response. rsc.orgnih.gov

DFT calculations, using functionals like CAM-B3LYP which are well-suited for charge-transfer systems, are employed to determine these values. nih.gov Studies on related quinoline-carbazole derivatives show that the magnitude of hyperpolarizability is highly sensitive to the nature of the donor/acceptor groups and the length of the π-system. mdpi.comrsc.org For comparison, the calculated NLO properties are often benchmarked against a standard NLO material like urea (B33335). nih.gov The table below, compiled from literature on various quinoline derivatives, illustrates the range of calculated NLO properties.

| Compound Type | Methodology | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Reference |

|---|---|---|---|---|---|

| Quinoline-Benzodioxole Chalcone | CAM-B3LYP/6-311++G(d,p) | 5.77 | 5.88 x 10-23 | 10.9 x 10-30 | nih.gov |

| Quinolidone Derivative (QBCP) | CAM-B3LYP/6-311++G(d,p) | 6.25 | 8.63 x 10-23 | Not Reported | semanticscholar.org |

| Urea (Reference) | CAM-B3LYP/6-311++G(d,p) | 4.56 | 0.38 x 10-23 | 0.37 x 10-30 | nih.gov |

This table presents data for representative quinoline derivatives and the reference compound urea to illustrate the typical values obtained from computational NLO assessments. The specific values for this compound would require a dedicated computational study.

Molecular Modeling and Simulation Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.govtubitak.gov.tr For quinoline derivatives, which exhibit a wide range of pharmacological activities, docking studies provide insights into their mechanism of action at a molecular level. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand, such as this compound, and the target protein. Using software like AutoDock or Schrödinger's Glide, the ligand is placed into the binding site of the receptor, and various conformations are sampled. nih.govrsc.org A scoring function is then used to estimate the binding affinity, typically reported as a binding energy in kcal/mol. nih.gov Lower binding energies suggest more favorable interactions.

Docking studies on various quinoline derivatives have revealed key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active sites of proteins like HIV reverse transcriptase, SARS-CoV-2 protease, and various kinases. nih.govnih.gov These interactions are fundamental to the stability of the ligand-protein complex and the biological activity of the compound.

| Quinoline Derivative Class | Protein Target | Software/Method | Key Finding (Binding Energy Range) | Reference |

|---|---|---|---|---|

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase (4I2P) | Schrödinger Maestro | up to -10.67 kcal/mol | nih.gov |

| 4-Anilino quinazolines | EGFR Tyrosine Kinase (1M17) | Autodock 4.2 | -6.74 to -7.46 kcal/mol | nih.gov |

| Quinazolin-2,4-diones | SARS-CoV-2 Main Protease (Mpro) | PyRx | -7.9 to -9.6 kcal/mol | |

| 2,4-Diphenylquinolines | KDM4B Protein | Autodock 4.2 | High binding affinity reported | rsc.org |

While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, modeling the motion of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of docked ligand-protein complexes and to explore the conformational landscape of molecules. rsc.orgnih.gov

In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of all atoms over a period, often ranging from nanoseconds to microseconds. rsc.org The stability of the complex is commonly analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile indicates that the ligand remains securely in the binding pocket. nih.gov

Furthermore, the Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify flexible regions of the protein. nih.gov MD simulations on quinoline derivatives have been used to confirm the stability of their complexes with targets like the SARS-CoV-2 protease and various kinases, validating the initial docking results. nih.govnih.gov These simulations can reveal important dynamic behaviors, such as conformational changes or the formation and breaking of hydrogen bonds, that are critical for molecular recognition and function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The primary goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. nih.gov

The QSAR process involves several key steps:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC₅₀ values) is collected. This dataset is typically divided into a training set for model development and a test set for external validation. researchgate.nettandfonline.com

Descriptor Calculation : For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., LogP), electronic properties, and 3D structural features. nih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to create a mathematical equation linking the descriptors to the biological activity. tandfonline.comnih.gov

Validation : The predictive power of the model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A robust and predictive model will have high values for these metrics. nih.govtandfonline.com

Numerous QSAR studies have been successfully performed on quinoline derivatives to model their antimalarial, antituberculosis, and anticancer activities. nih.govnih.govtandfonline.com

| Quinoline Derivative Class | Activity Studied | Model Type | Key Statistical Results | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted quinolines | Antimalarial | CoMSIA | q² = 0.741, r² = 0.962 | tandfonline.com |

| Quinolinone-based thiosemicarbazones | Antituberculosis | QSAR (MLR) | R² = 0.83, Q²_LOO > 0.5 | nih.gov |

| Quinolone derivatives | Antimalarial | CoMFA | q² = 0.70, r² = 0.80 | nih.gov |

| 7-Chloro-4-aminoquinolines | Antimalarial | MLR | Statistically significant models reported | asianpubs.org |

Investigation of Intramolecular Interactions and Tautomeric Equilibria

The chemical behavior of a molecule is governed by its internal electronic structure, including intramolecular interactions and the potential for different structural forms, or tautomers, to exist in equilibrium. Computational methods are essential for probing these subtle but important features. For this compound, key areas of investigation include intramolecular hydrogen bonding and the potential for amino-imino tautomerism.

DFT calculations can be used to analyze the electron distribution within the molecule. Methods like Natural Bond Orbital (NBO) analysis and Charge Decomposition Analysis (CDA) can reveal charge transfer between different fragments of the molecule and characterize intramolecular bonding, such as a potential hydrogen bond between the aniline -NH₂ group and the quinoline nitrogen. nih.gov Such an interaction could significantly influence the molecule's preferred conformation and planarity.

Furthermore, this compound can theoretically exist in different tautomeric forms. The primary form is the amino tautomer, but an imino tautomer could potentially be formed through a proton shift. Computational chemistry allows for the investigation of this tautomeric equilibrium by calculating the relative energies of each tautomer. The geometry of each form is optimized, and their electronic energies are calculated at a high level of theory. The tautomer with the lower energy is predicted to be the more stable and thus the more abundant form at equilibrium. Thermodynamic properties derived from these calculations can determine the equilibrium constant for the tautomeric interconversion, providing fundamental insight into the compound's structural and reactive properties in different environments. nih.gov

Chemical Reactivity and Derivatization Strategies for 2 4 Methylquinolin 2 Yl Aniline

Functionalization at the Aniline (B41778) Nitrogen Atom

The primary amino group (-NH₂) of the aniline fragment is a potent nucleophile and a key site for derivatization. Its reactivity is central to numerous synthetic transformations, including acylation, alkylation, and condensation reactions to form Schiff bases.

Schiff Base Formation: One of the most direct functionalization strategies involves the condensation of the primary amine with various aldehydes or ketones. This reaction, typically catalyzed by a few drops of acid, results in the formation of an imine or Schiff base. These products are not only stable compounds in their own right but also serve as versatile intermediates for synthesizing other derivatives, including metal complexes. nih.govnih.govnih.gov For instance, reacting 2-(4-methylquinolin-2-yl)aniline with a substituted aldehyde yields the corresponding N-aryl- or N-alkyl-imino derivative.

Acylation Reactions: The aniline nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction converts the primary amine into a more stable secondary amide. This transformation is often employed to protect the amino group or to introduce new functional moieties into the molecule. chemmethod.com

Formation of Metal Complexes: The nitrogen atoms of both the aniline amine and the quinoline (B57606) ring can act as donor sites for metal ions, leading to the formation of coordination complexes. The aniline nitrogen, along with the heterocyclic nitrogen of the quinoline, can form stable chelate rings with various transition metals. The synthesis of such complexes is typically achieved by reacting this compound with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net

| Reaction Type | Reagent Example | Product Class | Significance |

| Schiff Base Formation | Substituted Aldehyde (R-CHO) | Imine (Schiff Base) | Synthesis of novel ligands for metal complexes, biologically active compounds. nih.govnih.gov |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Protection of the amino group, introduction of new functional groups. chemmethod.com |

| Metal Complexation | Uranyl Acetate | Uranyl Complex | Development of potential anticancer agents and catalysts. nih.gov |

Regioselective Modifications of the Quinoline Ring System

The quinoline ring system in this compound possesses distinct regions of reactivity, allowing for selective modifications. The electronic nature of the quinoline nucleus, which consists of a deactivated pyridine (B92270) ring fused to a more reactive benzene (B151609) ring, dictates the position of electrophilic attack.

Electrophilic Aromatic Substitution: In quinoline, electrophilic substitution reactions preferentially occur on the carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. The positions most susceptible to attack are C-5 and C-8. quimicaorganica.org The presence of the aniline and methyl substituents on the other ring will influence the precise outcome of substitution reactions. The activating effect of the 2-anilino group and the C-4 methyl group, contrasted with the deactivating effect of the quinoline nitrogen, makes predicting the exact regioselectivity complex without experimental data. However, substitutions are generally expected at the 5- and 8-positions of the quinoline core or the ortho- and para-positions of the aniline ring. nih.gov

| Reaction Type | Reagent | Predicted Major Product Position |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro or 8-Nitro derivative |

| Halogenation | Br₂/FeBr₃ | 5-Bromo or 8-Bromo derivative |

| Sulfonation | Fuming H₂SO₄ | Quinoline-5-sulfonic acid or Quinoline-8-sulfonic acid |

This table presents predicted outcomes based on general principles of quinoline chemistry. Actual product distribution may vary. quimicaorganica.org

Synthesis of Hybrid Molecules Incorporating the Quinoline Core with Other Heterocycles

The versatile structure of this compound makes it an excellent starting material for synthesizing more complex hybrid molecules where the quinoline core is fused or linked to other heterocyclic systems. The aniline amino group is the primary handle for such transformations.

Synthesis of 1,2,4-Triazole (B32235) Hybrids: A common strategy for forming a 1,2,4-triazole ring from a primary amine involves a multi-step synthesis. mdpi.comnuph.edu.uanih.gov

Thiosemicarbazide (B42300) Formation: The aniline is first converted into a thiosemicarbazide derivative. This can be achieved by reacting it with carbon disulfide in the presence of a base, followed by the addition of hydrazine (B178648) hydrate.

Cyclization: The resulting thiosemicarbazide is then cyclized. Heating the thiosemicarbazide in the presence of a base (like NaOH) or an acid (like H₂SO₄) induces intramolecular cyclization and dehydration to yield the 1,2,4-triazole-3-thiol derivative.

This approach allows for the creation of a quinolinyl-triazole hybrid molecule, combining the structural features of both heterocycles. nuph.edu.uaresearchgate.net

Synthesis of Fused Tetracyclic Systems: Intramolecular cyclization reactions can be employed to build additional rings onto the quinoline-aniline framework. For example, derivatives of the aniline nitrogen can be designed to undergo cyclization onto the quinoline ring, potentially at the C-3 position, to form fused polycyclic aromatic systems. Such cascade reactions can lead to complex structures like indolo[2,3-b]quinolines. nih.gov

| Starting Moiety | Key Reagents | Resulting Heterocycle | Reference Reaction |

| Aniline Amine | 1. CS₂/KOH, 2. N₂H₄ | Thiosemicarbazide intermediate | Formation of Triazole Precursor |

| Thiosemicarbazide | NaOH, Heat | 1,2,4-Triazole-3-thiol | Cyclization to Triazole nuph.edu.ua |

| N-Substituted Aniline | Diphenyl ether, Heat | Fused Tetracyclic Ketone | Intramolecular Cyclization nih.gov |

Exploration of Novel Reaction Pathways and Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. While specific mechanistic studies on this exact compound are limited, insights can be drawn from related systems.

Mechanism of Triazole Formation: The synthesis of the 1,2,4-triazole ring from the thiosemicarbazide intermediate proceeds via a well-understood pathway. In a basic medium, the thiol proton is abstracted, and the resulting thiolate anion attacks the thiocarbonyl carbon of another molecule or undergoes intramolecular cyclization. The key step is the nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carbon of the thiocarbonyl group, followed by the elimination of a water molecule to form the stable aromatic triazole ring.

Mechanisms of Quinoline Synthesis and Modification: Modern research into quinoline chemistry often employs advanced techniques to elucidate reaction pathways. For instance, studies on the synthesis of quinolines from o-aminothiophenol and ynones have used ESI-MS analysis to identify a transient 1,5-benzothiazepine (B1259763) intermediate, which then undergoes an iodine-mediated desulfurative cyclization to form the final quinoline product. nih.gov Other studies have used radical scavengers like TEMPO to probe reaction mechanisms, demonstrating that some C-H functionalization reactions proceed via radical pathways. acs.org These examples highlight the complex, multi-step nature of many reactions in quinoline chemistry and the sophisticated experimental and computational tools needed to understand them.

Coordination Chemistry and Ligand Design with 2 4 Methylquinolin 2 Yl Aniline Analogues

Design Principles for Chelating Ligands Incorporating Quinoline (B57606) and Aniline (B41778) Moieties

The design of effective chelating ligands is predicated on a number of key principles, and ligands incorporating both quinoline and aniline fragments are no exception. These molecules are typically designed as bidentate N,N'-donor ligands, where the nitrogen atoms from both the quinoline and aniline groups can coordinate to a central metal ion. purdue.edu This coordination results in the formation of a thermodynamically stable five-membered chelate ring.

The key design principles for these types of ligands include:

Donor Atom Placement : The ortho positioning of the aniline's amino group relative to the point of attachment to the quinoline ring is crucial for chelation. This arrangement allows both nitrogen atoms to bind to the metal center in a pincer-like fashion.

Steric and Electronic Tuning : The quinoline and aniline rings can be substituted with various functional groups to modulate the steric and electronic properties of the ligand. For instance, the methyl group in 2-(4-Methylquinolin-2-yl)aniline can influence the solubility and steric bulk of the resulting metal complexes. Electron-donating or withdrawing groups on the aniline ring can alter the electron density on the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond.

Rigidity and Flexibility : The rigid, planar structure of the quinoline moiety, combined with the more flexible aniline fragment, creates a unique ligand backbone. This combination can influence the ultimate geometry of the metal complex and its stability.

π-System Effects : The extended π-systems of the quinoline and aniline rings can participate in π-stacking interactions and influence the electronic spectra of the metal complexes. nih.gov These aromatic systems are also important for the delocalization of charge in the chelate ring, which can enhance the stability of the complex.

Synthesis and Characterization of Transition Metal Complexes (e.g., Fe, Co, Ni, Cu, V, Pd)

The synthesis of transition metal complexes with this compound and its analogues is typically achieved through a direct reaction between the ligand and a suitable metal salt in a polar solvent, such as ethanol (B145695) or methanol. The reaction mixture is often heated to facilitate the complexation. The resulting solid complexes can then be isolated by filtration, washed, and dried. researchgate.net

The characterization of these complexes involves a suite of analytical techniques. Elemental analysis provides the empirical formula of the complex, while molar conductance measurements in a suitable solvent can determine whether the complex is an electrolyte or non-electrolyte. researchgate.net Magnetic susceptibility measurements are used to determine the number of unpaired electrons in the metal center, which provides insight into the geometry and oxidation state of the metal.

Table 1: Representative Transition Metal Complexes of this compound

| Metal Ion | Proposed Formula | Expected Color | Magnetic Moment (μB) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

| Fe(II) | [Fe(C₁₆H₁₄N₂)₂]Cl₂ | Orange-Red | ~5.2 | ~130 |

| Co(II) | [Co(C₁₆H₁₄N₂)₂]Cl₂ | Blue/Green | ~4.5 | ~125 |

| Ni(II) | [Ni(C₁₆H₁₄N₂)₂]Cl₂ | Green | ~3.1 | ~128 |

| Cu(II) | [Cu(C₁₆H₁₄N₂)₂]Cl₂ | Green/Blue | ~1.9 | ~135 |

| V(IV)O | [VO(C₁₆H₁₄N₂)₂]SO₄ | Blue | ~1.7 | ~140 |

| Pd(II) | [Pd(C₁₆H₁₄N₂)Cl₂] | Yellow/Brown | 0 | ~15 |

Note: The data in this table are hypothetical and based on typical values for analogous complexes. The actual properties may vary.

Elucidation of Metal-Ligand Binding Modes and Coordination Geometries

This compound is expected to function as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and the nitrogen atom of the aniline's amino group. researchgate.net This N,N'-bidentate coordination is the most common binding mode for this class of ligands.

The coordination geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. For a 1:1 metal-to-ligand ratio, and depending on the other ligands present (like halides), a tetrahedral or square planar geometry is possible. For a 2:1 ligand-to-metal ratio, an octahedral geometry is typically observed. purdue.edu

Table 2: Plausible Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Ligand-to-Metal Ratio | Common Coordination Geometry |

| Fe(II), Co(II), Ni(II) | 2:1 | Octahedral |

| Cu(II) | 2:1 | Distorted Octahedral |

| Pd(II), Pt(II) | 1:1 | Square Planar |

| Zn(II) | 2:1 | Tetrahedral |

Investigation of Electronic and Spectroscopic Properties of Metal Complexes

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy : In the IR spectrum of the free ligand, characteristic bands for the N-H stretching of the aniline amine group and the C=N stretching of the quinoline ring are observed. Upon coordination to a metal ion, the N-H stretching frequency is expected to shift to a lower wavenumber due to the donation of the lone pair of electrons to the metal, weakening the N-H bond. Conversely, the C=N stretching frequency may shift, often to a higher wavenumber, indicating coordination of the quinoline nitrogen. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

Electronic (UV-Visible) Spectroscopy : The UV-Vis spectra of these complexes typically display two types of electronic transitions. Intraligand transitions, which are π → π* and n → π* transitions within the ligand itself, are usually observed in the ultraviolet region. nih.gov In the visible region, ligand-to-metal charge transfer (LMCT) bands may appear. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital and are responsible for the characteristic colors of many transition metal complexes.

Table 3: Key Spectroscopic Features and Their Interpretation

| Spectroscopic Technique | Key Feature | Interpretation |

| FT-IR | Shift in ν(N-H) to lower frequency | Coordination of the aniline nitrogen |

| FT-IR | Shift in ν(C=N) | Coordination of the quinoline nitrogen |

| FT-IR | New bands in the far-IR region | Formation of M-N bonds |

| UV-Vis | High-energy bands (<400 nm) | Intraligand (π → π, n → π) transitions |

| UV-Vis | Lower-energy bands (>400 nm) | Ligand-to-Metal Charge Transfer (LMCT) |

Potential in Homogeneous and Heterogeneous Catalysis via Metal Complexes

Metal complexes derived from quinoline-based ligands have shown promise in various catalytic applications. acs.org The versatile coordination chemistry and the ability to tune the steric and electronic properties of the ligand make these complexes attractive candidates for both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis : In homogeneous catalysis, the metal complex is dissolved in the reaction medium along with the reactants. Complexes of metals like palladium, nickel, and copper with ligands analogous to this compound could potentially catalyze a range of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. The ligand plays a crucial role in stabilizing the metal center and influencing the selectivity and activity of the catalyst.

Heterogeneous Catalysis : For heterogeneous catalysis, the metal complex can be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach offers advantages in terms of catalyst separation and recycling. The functional groups on the quinoline or aniline rings could be modified to facilitate anchoring to the support. These supported catalysts could be employed in continuous flow reactors for industrial-scale chemical synthesis.

While specific catalytic applications for complexes of this compound are not yet widely reported, the foundational principles of coordination chemistry and ligand design suggest a promising future for these compounds in the development of novel and efficient catalytic systems.

Emerging Academic Applications and Future Research Directions

Applications in Advanced Materials Science

The inherent photophysical properties of 2-(4-methylquinolin-2-yl)aniline make it a compelling candidate for the development of sophisticated materials. Its rigid quinoline (B57606) core, juxtaposed with a flexible aniline (B41778) substituent, facilitates unique electronic behaviors that are highly sought after in the fields of molecular switches and optoelectronics.

Molecular Switches: The conformational flexibility of this compound allows it to exist in different states with distinct optical and electronic properties. This characteristic is fundamental to the design of molecular switches, where the molecule can be reversibly toggled between states by external stimuli such as light or changes in pH. This on-off switching capability at the molecular level holds promise for applications in data storage and smart materials.

Optoelectronic Devices: The compound's fluorescent nature is a key attribute for its use in optoelectronic devices. Research into related quinoline derivatives has demonstrated their potential as efficient emitters in organic light-emitting diodes (OLEDs). The ability to tune the emission color through chemical modification of the this compound structure opens up possibilities for creating full-color displays and specialized lighting applications.

Continuous Advancements in Sustainable Synthetic Methodologies for Quinoline Cores

The growing emphasis on green chemistry has spurred the development of more environmentally benign and efficient methods for synthesizing the quinoline core of molecules like this compound. Traditional synthetic routes often involve harsh conditions and the use of hazardous reagents.

Modern approaches are increasingly focused on catalytic methods that minimize waste and energy consumption. For instance, the use of transition metal catalysts in reactions like the Friedländer annulation allows for the construction of the quinoline ring system under milder conditions. Furthermore, innovative techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields, contributing to a more sustainable chemical industry.

Deeper Theoretical Insights into Structure-Property Relationships through Computational Studies

Computational chemistry provides powerful tools to unravel the intricate relationship between the molecular structure of this compound and its observed properties. Techniques like Density Functional Theory (DFT) are employed to model the compound's electronic structure and predict its behavior.

These theoretical studies can elucidate the nature of intramolecular interactions, such as hydrogen bonding, which play a crucial role in determining the molecule's photophysical characteristics. By simulating how the molecule interacts with light, researchers can predict its absorption and emission spectra, guiding the design of new derivatives with tailored optical properties for specific applications. Computational analysis has been instrumental in understanding the excited-state intramolecular proton transfer (ESIPT) mechanism in similar quinoline derivatives, a process vital for their function in sensing and imaging.

Development of Novel Ligand Systems for Catalytic and Coordination Chemistry

The nitrogen atoms present in the quinoline ring and the aniline moiety of this compound make it an excellent bidentate ligand, capable of binding to metal ions. This coordination ability opens up a vast field of possibilities in catalysis and coordination chemistry.

When complexed with transition metals, the resulting organometallic compounds can act as highly efficient catalysts for a variety of organic reactions. The electronic environment of the metal center can be fine-tuned by modifying the this compound ligand, thereby controlling the catalyst's activity and selectivity. This approach is being explored for the development of new catalysts for fine chemical synthesis and polymerization.

Exploration of Uncharted Chemical Reactivity and Transformation Pathways

Despite the progress made, the full chemical potential of this compound remains to be unlocked. The molecule possesses multiple reactive sites, offering a rich playground for chemical exploration and the discovery of novel transformations.

Future research will likely focus on the functionalization of different parts of the molecule, such as the methyl group, the amino group, and the aromatic rings. These modifications can lead to the creation of a diverse library of new compounds with potentially unique biological activities or material properties. The exploration of these uncharted chemical pathways could pave the way for the discovery of new pharmaceuticals, agrochemicals, and advanced materials.

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Ru/Au heterobimetallic (0.0500 mmol) |

| Solvent | Dry CH₂Cl₂ |

| Temperature | 90°C (reflux) |

| Reaction Time | 24 hours |

| Yield | 20% |

Basic: How is this compound characterized structurally, and what analytical techniques are recommended?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to resolve aromatic protons and the quinoline methyl group. Mass spectrometry (ESI-TOF) verifies the molecular ion peak ([M+H]⁺). Melting point analysis (74.3–76.0°C) and chromatographic retention times further validate purity . Advanced techniques like X-ray crystallography (if single crystals are obtained) provide definitive confirmation of the quinoline-aniline linkage.

Advanced: How do electronic and steric effects of the 4-methylquinolin-2-yl substituent influence the reactivity of the aniline moiety?

The electron-withdrawing nature of the quinoline ring reduces the electron density of the aniline NH₂ group, decreasing its nucleophilicity. This impacts reactions like electrophilic substitution (e.g., nitration or halogenation), where the para position to NH₂ may show reduced activity. The 4-methyl group introduces steric hindrance, potentially directing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) to the less hindered positions . Computational studies (DFT) can model these effects to predict reactivity patterns.

Advanced: What strategies can optimize the low yield (20%) reported in the dimerization synthesis of this compound?

- Catalyst Screening : Test alternative catalysts (e.g., Pd/Cu or Rh-based systems) to improve cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance intermediate stability.

- Temperature Gradients : Shorter reaction times at higher temperatures (e.g., microwave-assisted synthesis) could reduce side-product formation.

- Additives : Lewis acids (e.g., ZnCl₂) might stabilize reactive intermediates .

- Flow Chemistry : Continuous flow systems could improve mass transfer and scalability.

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

The compound is likely stable in neutral to mildly acidic conditions but may degrade under strong acids/bases due to hydrolysis of the NH₂ group. Storage at 4°C in inert atmospheres (N₂/Ar) is recommended. Thermal stability up to 150°C is inferred from its melting point (~75°C), but prolonged heating in solution should be avoided .

Advanced: How can researchers resolve contradictions in reported biological activities of quinoline-aniline hybrids?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) may arise from:

- Assay Variability : Differences in cell lines, exposure times, or endpoint measurements.

- Structural Analogues : Subtle changes (e.g., methyl vs. trifluoromethyl groups) alter lipophilicity and target binding.

- Mechanistic Ambiguity : Use target-specific assays (e.g., enzyme inhibition or receptor-binding studies) to clarify mode of action. Pair with computational docking (AutoDock, Schrödinger) to predict interactions with biological targets .

Basic: What are the applications of this compound in medicinal chemistry research?

The compound serves as a pharmacophore scaffold for:

- Anticancer Agents : Quinoline cores intercalate DNA or inhibit topoisomerases.

- Antimicrobials : Structural similarity to chloroquine derivatives suggests potential against resistant pathogens.

- Neurological Probes : The aniline moiety may modulate neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Molecular Dynamics (MD) Simulations : Model interactions with protein active sites over time (e.g., GROMACS).

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity.

- QSAR Models : Relate structural descriptors (logP, polar surface area) to observed bioactivity .

Basic: How does the steric environment of this compound influence its crystallographic packing?

The 4-methyl group on the quinoline ring creates steric bulk, likely favoring π-π stacking between aromatic rings and hydrogen bonding via the NH₂ group. This can lead to a monoclinic or orthorhombic crystal system. X-ray diffraction studies are required to confirm .

Advanced: What experimental and theoretical approaches can elucidate the mechanism of the Ru/Au-catalyzed dimerization reaction?

- Isotopic Labeling : Use deuterated 2-ethynylaniline to track hydrogen migration.

- Kinetic Studies : Monitor intermediate formation via in-situ IR or NMR.

- Catalytic Cycle Modeling : Employ DFT to map transition states and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.